molecular formula C18H19ClN2O3S B2675220 2-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 946221-32-5

2-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No.: B2675220
CAS No.: 946221-32-5
M. Wt: 378.87
InChI Key: JBRPYMAPQTTZEP-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a complex organic molecule that contains several functional groups and structural features. It has a tetrahydroquinoline core, which is a type of heterocyclic compound containing a ring structure made up of four carbon atoms and one nitrogen atom . It also contains a sulfonamide group (-SO2NH2), which is a common feature in many pharmaceutical drugs .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the tetrahydroquinoline core, followed by the introduction of the various substituents. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The tetrahydroquinoline core provides a rigid, planar structure, while the various substituents (the propyl group, the 2-oxo group, the chloro group, and the benzenesulfonamide group) add complexity and potentially influence the compound’s physical and chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could enhance its solubility in water, while the tetrahydroquinoline core could contribute to its stability .

Scientific Research Applications

Antitumor Applications

  • Tetrahydroquinoline derivatives bearing the sulfonamide moiety, similar to 2-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, have shown significant in vitro antitumor activity. Certain compounds in this class were found to be more potent than the reference drug Doxorubicin (Alqasoumi et al., 2010).
  • Novel 7-chloroquinoline derivatives carrying a benzenesulfonamide moiety have been synthesized and evaluated for their anticancer activity, with some showing moderate activity against various cancer cell lines (Al-Dosari et al., 2013).

Antimicrobial Applications

Enzyme Inhibition and Molecular Interactions

  • Compounds with a similar structural framework have been designed to improve selectivity towards certain enzyme isoforms, like human carbonic anhydrases. These have shown remarkable inhibition and selectivity in specific enzyme isoforms (Bruno et al., 2017).

Synthesis and Characterization

  • Various derivatives of tetrahydroquinoline, including those with benzenesulfonamide moieties, have been synthesized and characterized. These compounds often serve as intermediates or key components in the development of pharmaceutical agents (Cremonesi et al., 2010).

Antiviral Applications

  • Some derivatives have been evaluated for their potential as HIV integrase inhibitors, demonstrating the versatility of this chemical framework in addressing various health challenges (Jiao et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological target. Many drugs containing a sulfonamide group act as inhibitors of enzymes, often by mimicking the molecule that the enzyme normally acts on .

Future Directions

The future research directions for this compound would likely depend on its observed biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

Properties

IUPAC Name

2-chloro-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c1-2-11-21-16-9-8-14(12-13(16)7-10-18(21)22)20-25(23,24)17-6-4-3-5-15(17)19/h3-6,8-9,12,20H,2,7,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRPYMAPQTTZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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